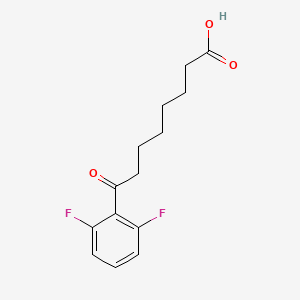

8-(2,6-Difluorophenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

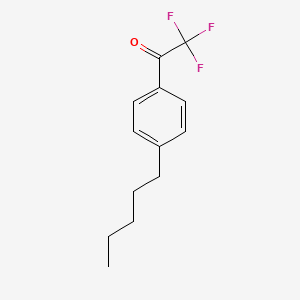

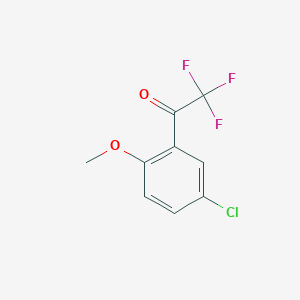

The compound “8-(2,6-Difluorophenyl)-8-oxooctanoic acid” is a carboxylic acid with a long carbon chain (octanoic acid) and a 2,6-difluorophenyl group attached to the eighth carbon .

Molecular Structure Analysis

The molecular structure of this compound would consist of a long carbon chain (octanoic acid) with a 2,6-difluorophenyl group attached to the eighth carbon . The presence of the fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of the carboxylic acid group suggests that it could undergo typical acid-base reactions, esterification, and amide formation. The 2,6-difluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Radiotracer Synthesis for Liver Metabolism Evaluation

8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a derivative of 8-oxooctanoic acid, was synthesized for assessing medium-chain fatty acid metabolism in the liver. This radiotracer demonstrated stability and effective metabolism via beta-oxidation in the liver, making it potentially valuable for liver function evaluations (Lee et al., 2004).

Catalytic Applications in Organic Chemistry

Oxorhenium(V) complexes, incorporating carboxylic acid derivatives like 8-quinolinecarboxylic acid, were synthesized for potential use in catalytic epoxidation reactions. These complexes showed varying yields and catalytic efficiencies, highlighting their potential in organic synthesis (Machura et al., 2013).

Role in Photoinitiated Synthesis and Self-Assembly

2-Oxooctanoic acid, closely related to 8-(2,6-Difluorophenyl)-8-oxooctanoic acid, has been used in aqueous photochemistry to synthesize double-tailed surfactant products. These products spontaneously self-assemble into vesicles, which are relevant for understanding membrane evolution and potential applications in nanotechnology (Griffith et al., 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-(2,6-difluorophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONVCDHOINANQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645340 |

Source

|

| Record name | 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-52-4 |

Source

|

| Record name | 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)